N-(cyclopentylmethyl)cyclopropanamine
Overview
Description
Scientific Research Applications
1. Inhibition of Lysine-Specific Demethylase-1 (LSD1)
N-(cyclopentylmethyl)cyclopropanamine has been studied for its potential in inhibiting Lysine-specific demethylase 1 (LSD1), an enzyme involved in the methylation of histone 3. This inhibition is explored for therapeutic applications in conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
2. Multigram Synthesis
The compound has been synthesized on a multigram scale, highlighting its potential for large-scale production and use in various applications. The synthesis process involves a key step of transforming a carboxy group into a trifluoromethyl group (A. V. Bezdudny et al., 2011).
3. Catalysis in Enantioselective Mannich Reactions
N-(cyclopentylmethyl)cyclopropanamine is used in catalyzing Mannich reactions between glycine imines and N-Boc-aldimines with high enantio- and diastereocontrol, which is significant in the synthesis of various pharmaceutical compounds (J. Bandar & T. Lambert, 2013).
4. Synthesis of Novel Derivatives
N-(cyclopentylmethyl)cyclopropanamine has been utilized in the synthesis of novel N-cyclopropyldecahydroacridine-1,8-dione derivatives. This synthesis process demonstrates the compound’s versatility in creating structurally diverse and potentially biologically active derivatives (S. Tu et al., 2005).
5. Role in Drug Development
The cyclopropyl ring, a component of N-(cyclopentylmethyl)cyclopropanamine, is increasingly used in drug development due to its unique structural and chemical properties. It contributes to enhancing drug potency and reducing off-target effects (T. Talele, 2016).
properties
IUPAC Name |
N-(cyclopentylmethyl)cyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-4-8(3-1)7-10-9-5-6-9/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXUQRQYJIGSCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopentylmethyl)cyclopropanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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